molecular formula C11H9ClF3N3O2 B3036173 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one CAS No. 339010-73-0

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one

Cat. No.: B3036173
CAS No.: 339010-73-0
M. Wt: 307.65 g/mol
InChI Key: AEEJQYBELRFGBL-INGKJJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a pyrrolidinone ring with a hydroxyiminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from readily available precursors such as 3-chloro-5-(trifluoromethyl)aniline.

    Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced via cyclization reactions, often involving intermediates like 2-pyrrolidinone.

    Hydroxyiminomethyl Group Addition: The hydroxyiminomethyl group is added through a reaction with hydroxylamine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the hydroxyiminomethyl group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-aminopyrrolidin-2-one: Similar structure but with an amino group instead of the hydroxyiminomethyl group.

    1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-hydroxypyrrolidin-2-one: Similar structure but with a hydroxyl group instead of the hydroxyiminomethyl group.

Uniqueness

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct reactivity and biological activity compared to its analogs

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O2/c12-8-3-7(11(13,14)15)5-16-9(8)18-2-1-6(4-17-20)10(18)19/h3-6,20H,1-2H2/b17-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEJQYBELRFGBL-INGKJJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)C1/C=N\O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one
Reactant of Route 2
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one
Reactant of Route 4
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one
Reactant of Route 5
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one
Reactant of Route 6
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.